N,N-diethyl-N'-(4-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine N,N-diethyl-N'-(4-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 1105195-27-4
VCID: VC2914766
InChI: InChI=1S/C14H21N3OS/c1-4-17(5-2)10-9-15-14-16-13-11(18-3)7-6-8-12(13)19-14/h6-8H,4-5,9-10H2,1-3H3,(H,15,16)
SMILES: CCN(CC)CCNC1=NC2=C(C=CC=C2S1)OC
Molecular Formula: C14H21N3OS
Molecular Weight: 279.4 g/mol

N,N-diethyl-N'-(4-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine

CAS No.: 1105195-27-4

Cat. No.: VC2914766

Molecular Formula: C14H21N3OS

Molecular Weight: 279.4 g/mol

* For research use only. Not for human or veterinary use.

N,N-diethyl-N'-(4-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine - 1105195-27-4

Specification

CAS No. 1105195-27-4
Molecular Formula C14H21N3OS
Molecular Weight 279.4 g/mol
IUPAC Name N',N'-diethyl-N-(4-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine
Standard InChI InChI=1S/C14H21N3OS/c1-4-17(5-2)10-9-15-14-16-13-11(18-3)7-6-8-12(13)19-14/h6-8H,4-5,9-10H2,1-3H3,(H,15,16)
Standard InChI Key QGXCGHJRAWBFMZ-UHFFFAOYSA-N
SMILES CCN(CC)CCNC1=NC2=C(C=CC=C2S1)OC
Canonical SMILES CCN(CC)CCNC1=NC2=C(C=CC=C2S1)OC

Introduction

Chemical Structure and Properties

Structural Characteristics

N,N-diethyl-N'-(4-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine belongs to the benzothiazole family of compounds, characterized by a benzene ring fused with a thiazole ring. The 4-methoxy group is positioned on the benzene portion of the benzothiazole scaffold, with an ethane-1,2-diamine linker attached to the 2-position of the thiazole ring. This diamine linker further connects to two ethyl groups, forming the N,N-diethyl terminus.

The related compound found in the search results (with the methoxy group at position 6) has the following properties:

PropertyValue
CAS Number854085-15-7
Molecular FormulaC₁₄H₂₁N₃OS
Molecular Weight279.40 g/mol
SMILES CodeCOC1=CC=C2N=C(NCCN(CC)CC)SC2=C1
CategoryKey Precautionary Measures
General HandlingObtain special instructions before use; Do not handle until all safety precautions have been read and understood
Personal ProtectionWear protective gloves/protective clothing/eye protection/face protection
Exposure PreventionAvoid breathing dust/fume/gas/mist/vapors/spray; Use only in well-ventilated areas
StorageStore in a well-ventilated place; Keep container tightly closed; Store locked up
Emergency ResponseIf exposed or concerned: Get medical advice/attention

Research Usage Restrictions

The compound appears to be intended primarily for research applications rather than commercial or therapeutic use. As indicated in the search results, such compounds are typically labeled "For Research Use Only" , emphasizing their experimental nature and restricting their use to qualified laboratory personnel in appropriate settings.

Synthetic Approaches and Characterization

Analytical Characterization

Comprehensive characterization of such compounds typically involves multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry (MS) for molecular weight verification

  • Infrared (IR) spectroscopy for functional group identification

  • UV-Visible spectroscopy to determine absorption characteristics

  • Fluorescence spectroscopy to evaluate emission properties

  • X-ray crystallography for definitive structural determination

The position of the methoxy group (4- versus 6-) would be distinguishable through these analytical methods, particularly through detailed NMR analysis of the aromatic region.

Comparison with Related Benzothiazole Derivatives

Structural Isomers

The difference between the 4-methoxy and 6-methoxy positions represents a critical structural variation that could significantly impact the compound's properties and applications. In benzothiazole systems:

  • The 4-position is adjacent to the sulfur atom in the thiazole ring

  • The 6-position is on the opposite side of the benzene ring from the thiazole junction

These positional differences affect electronic distribution, which can influence:

  • Fluorescence quantum yield and emission wavelength

  • Binding affinity to biological targets

  • Metabolic stability and biotransformation pathways

  • Solubility and partition coefficients

Functional Variations

Beyond positional isomers, the broader class of benzothiazole derivatives encompasses numerous functional variations:

Functional ModificationPotential Impact
Halogen substitutionsIncreased lipophilicity and metabolic stability
Additional amino groupsEnhanced water solubility and hydrogen bonding
Extended conjugationRed-shifted fluorescence and improved quantum yield
Metal-chelating groupsSensing capabilities for specific metal ions
Bioconjugation handlesAbility to attach to biomolecules for targeting

Each modification can be strategically employed to optimize properties for specific applications, from pharmaceutical development to materials science.

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